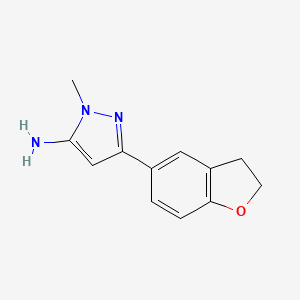
3-(2,5-Dimethylphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,5-Dimethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives.
Applications De Recherche Scientifique
3-(2,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials, coatings, and catalysts.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylphenyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and different reactivity.
β-Lactams: These are four-membered rings containing both nitrogen and oxygen, known for their antibiotic properties.
Uniqueness: 3-(2,5-Dimethylphenyl)azetidine stands out due to its specific substitution pattern and the presence of the 2,5-dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-9(2)11(5-8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
Clé InChI |
SRKKLZUHZFDJGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


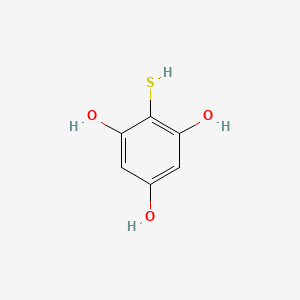
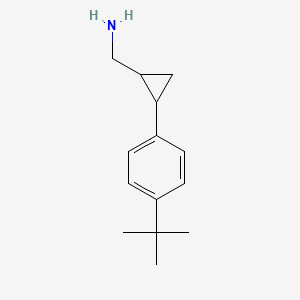
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)
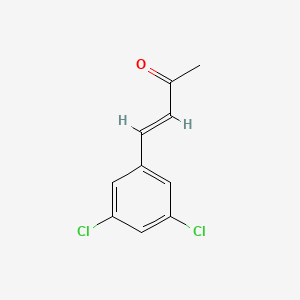
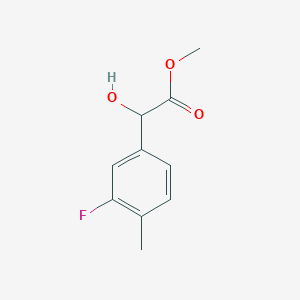

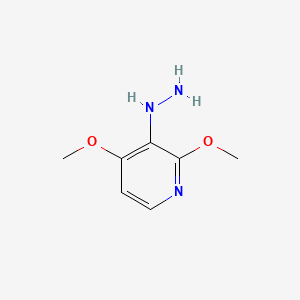
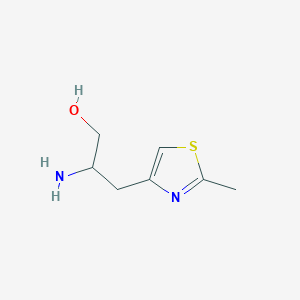
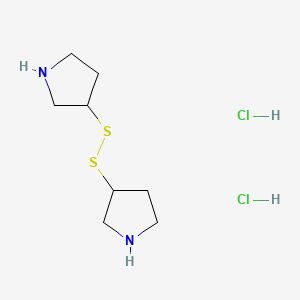
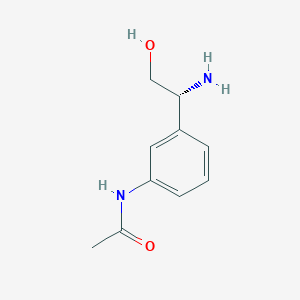

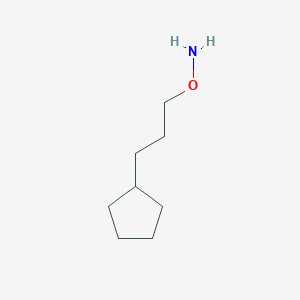
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)
